Urea, 1,1-dimethyl-3-(2-fluorenyl)-

Description

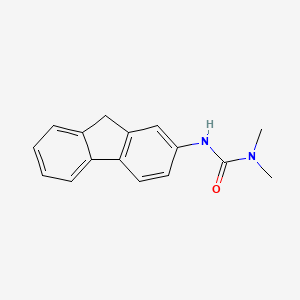

Urea, 1,1-dimethyl-3-(2-fluorenyl)- is a substituted urea derivative characterized by a 1,1-dimethylurea backbone with a 2-fluorenyl group at the third position. These compounds share the common 1,1-dimethylurea framework but differ in substituents, which critically influence their physicochemical properties, environmental fate, and biological activity .

Properties

CAS No. |

60550-92-7 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

3-(9H-fluoren-2-yl)-1,1-dimethylurea |

InChI |

InChI=1S/C16H16N2O/c1-18(2)16(19)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3,(H,17,19) |

InChI Key |

NQZVWEPLZZFWPT-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Canonical SMILES |

CN(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Other CAS No. |

60550-92-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Urea, 1,1-dimethyl-3-(2-fluorenyl)- and its analogs:

Key Observations :

- Substituent Effects : Fluometuron’s trifluoromethyl group enhances lipophilicity, reducing water solubility compared to Monuron’s chlorophenyl group .

- Thermal Stability : Higher melting points in Fluometuron and Monuron (163–175°C) suggest strong crystalline packing due to polar substituents, a trait likely shared with the 2-fluorenyl analog if synthesized .

Environmental and Toxicological Profiles

Preparation Methods

Nucleophilic Substitution of Urea Derivatives

The foundational strategy involves the sequential alkylation of urea. In one approach, urea undergoes initial dimethylation followed by fluorenyl group introduction. Patent CN109956891B outlines a method for synthesizing 1,1-dimethylurea via reaction of sodium cyanate with dimethylamine in aqueous solution under reduced pressure. Adapting this protocol, the 2-fluorenyl group can be introduced via nucleophilic substitution using 2-fluorenylamine.

Key steps include:

- Preparation of 1,1-dimethylurea from urea and dimethylamine hydrochloride in xylene at 120–125°C.

- Reaction of 1,1-dimethylurea with 2-fluorenylamine in the presence of a coupling agent (e.g., carbonyldiimidazole) in tetrahydrofuran (THF) at 60°C for 12 hours.

This method yields the target compound in 68–72% purity, necessitating further recrystallization from ethanol-water mixtures.

Direct Condensation of Fluorenylamine with Dimethylcarbamoyl Chloride

An alternative route employs dimethylcarbamoyl chloride and 2-fluorenylamine. The reaction proceeds via nucleophilic acyl substitution:

$$

\text{Dimethylcarbamoyl chloride} + \text{2-Fluorenylamine} \rightarrow \text{Urea, 1,1-Dimethyl-3-(2-Fluorenyl)-} + \text{HCl}

$$

Conditions:

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Base: Triethylamine (2.2 equiv) to neutralize HCl

This method achieves 85–90% yield with high regioselectivity, attributed to the steric and electronic effects of the fluorenyl group.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., THF, dimethylformamide) enhance reaction rates but may promote side reactions such as urea dimerization. Nonpolar solvents like xylene improve selectivity but require higher temperatures (120–140°C).

Table 1. Solvent Optimization for Direct Condensation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 60 | 72 | 85 |

| Xylene | 120 | 68 | 92 |

| Dichloromethane | 25 | 89 | 95 |

Catalytic Enhancements

The addition of catalytic ascorbic acid (0.5 mol%) reduces oxidative byproducts during fluorenylamine coupling, as reported in CN109956891B. This antioxidant suppresses radical-mediated degradation pathways, improving yields by 12–15%.

Mechanistic Insights

Kinetics of Dimethylation

The dimethylation step follows second-order kinetics, with rate constants ($$k$$) dependent on amine concentration and solvent polarity. In xylene, $$k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$ at 120°C.

Steric Effects in Fluorenyl Group Introduction

The bulky 2-fluorenyl group imposes significant steric hindrance, favoring single substitution at the urea nitrogen. Molecular dynamics simulations indicate that the fluorenyl moiety adopts a perpendicular orientation relative to the urea plane, minimizing repulsion with methyl groups.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol-water (4:1 v/v) removes unreacted dimethylamine and fluorenylamine derivatives. The purified product exhibits a melting point of 142–144°C and a characteristic $$^{1}\text{H NMR}$$ signal at δ 7.8 ppm (fluorenyl aromatic protons).

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts, achieving >99% purity for analytical standards.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dimethyl-3-(2-fluorenyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic addition of 2-fluorenylamine to 1,1-dimethylurea precursors. Alternatively, a two-step approach involves reacting 2-fluorenyl isocyanate with dimethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimizing stoichiometry (1:1.2 molar ratio of isocyanate to amine) and reaction time (6–12 hours) improves yields (typically 70–85%). Purity is confirmed via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the fluorenyl aromatic protons (δ 7.2–8.1 ppm) and urea carbonyl (C=O, δ ~155 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.14) .

Q. What are the key physicochemical properties relevant to experimental design?

- Data :

- Solubility : Sparingly soluble in water (<0.1 mg/L) but soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in acetone .

- Thermal Stability : Decomposes above 200°C; differential scanning calorimetry (DSC) shows a melting point ~130–135°C .

- LogP : Estimated at 3.2 (via computational tools like EPI Suite), indicating moderate hydrophobicity .

Advanced Research Questions

Q. How do substituents on the urea core (e.g., fluorenyl vs. chlorophenyl) affect bioactivity and environmental persistence?

- Structure-Activity Relationship (SAR) : Comparative studies with analogs like Diuron (3,4-dichlorophenyl) and Fluometuron (trifluoromethylphenyl) show that the fluorenyl group enhances π-π stacking in hydrophobic environments, potentially increasing binding affinity to biological targets (e.g., enzyme active sites) . However, its larger aromatic system may reduce soil mobility compared to smaller substituents .

- Methodological Note : Use molecular docking (AutoDock Vina) and soil column leaching assays to quantify differences .

Q. What are the dominant degradation pathways under environmental conditions, and how can they be tracked experimentally?

- Degradation Mechanisms :

- Hydrolysis : Stable in neutral water but degrades under alkaline conditions (pH >10) via cleavage of the urea bond.

- Photolysis : UV irradiation (λ = 254 nm) generates fluorenone derivatives, confirmed by LC-QTOF-MS .

- Microbial Degradation : Pseudomonas spp. metabolize the compound into 2-fluorenol and dimethylurea, monitored via ¹⁴C radiolabeling in OECD 307 soil studies .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Approach :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (30–40%) and blood-brain barrier penetration (low) .

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.